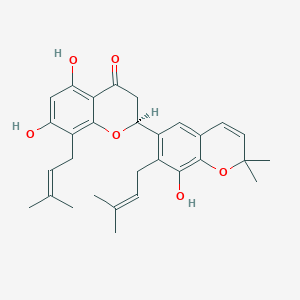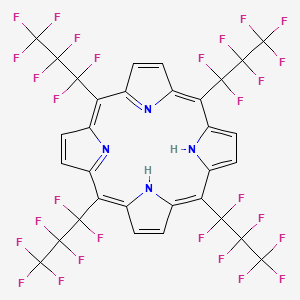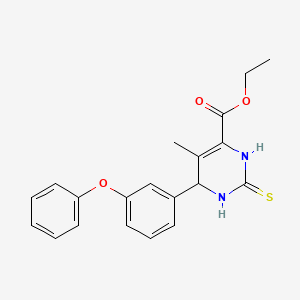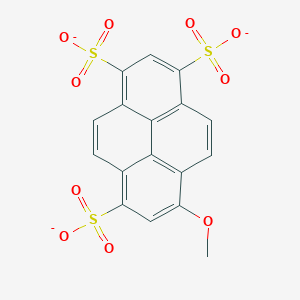
5,7,3'-trihydroxy-4',5'-(2'''',2''''-dimethylpyran)-8,2'-di(3-methyl-2-butenyl)-(2S)-flavanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7,3'-trihydroxy-4',5'-(2'''',2''''-dimethylpyran)-8,2'-di(3-methyl-2-butenyl)-(2S)-flavanone is an extended flavonoid that consists of (2S)-flavanone substituted by hydroxy groups at positions 5, 7 and 3', prenyl groups at positions 8 and 2' and a gem-dimethyl pyran ring fused across positions 4' and 5'. Isolated from Dendrolobium lanceolatum, it exhibits antimalarial activity. It has a role as a metabolite and an antimalarial. It is an extended flavonoid and a trihydroxyflavanone. It derives from a (2S)-flavanone.
Scientific Research Applications
Prenylated Flavonoids in Medicinal Plants
Research has shown that prenylated flavonoids, such as the one , are commonly isolated from medicinal plants. For instance, similar flavonoids were identified in Moghania philippinensis, highlighting their potential in natural product chemistry and therapeutic applications (Ahn et al., 2003).
Antibacterial and Antifungal Properties
Studies have demonstrated the antibacterial and antifungal properties of related flavanones. An example is the research on Eysenhardtia texana, where flavanones similar to the one showed significant antimicrobial activities (Wächter et al., 1999).
Isoflavanones with Antibacterial Activity
Isoflavanones structurally related to 5,7,3'-trihydroxy-4',5'-(2'''',2''''-dimethylpyran)-8,2'-di(3-methyl-2-butenyl)-(2S)-flavanone have been identified with potent antibacterial activity, as seen in Erythrina costaricensis (Tanaka et al., 2008).
Antioxidant and Free-Radical Scavenging Potential
Flavanones with structures similar to the compound have been identified with antioxidant properties. For example, a study on Erythrina livingstoniana isolated flavanones with free-radical scavenging potential (Bedane et al., 2015).
Tyrosinase Inhibitory Effect
Prenylated flavanones extracted from plants like Dalea boliviana have shown inhibitory effects on tyrosinase activity, suggesting potential applications in skin-related conditions (Peralta et al., 2011).
Antimicrobial and Antioxidant Flavonoids
Several prenylated flavonoids, similar to the compound , have been isolated from plants such as Eriosema chinense. These flavonoids have shown significant antimicrobial and antioxidant activities (Thongnest et al., 2013).
properties
Molecular Formula |
C30H34O6 |
|---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
(2S)-5,7-dihydroxy-2-[8-hydroxy-2,2-dimethyl-7-(3-methylbut-2-enyl)chromen-6-yl]-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C30H34O6/c1-16(2)7-9-19-21(13-18-11-12-30(5,6)36-28(18)27(19)34)25-15-24(33)26-23(32)14-22(31)20(29(26)35-25)10-8-17(3)4/h7-8,11-14,25,31-32,34H,9-10,15H2,1-6H3/t25-/m0/s1 |
InChI Key |
WHMJSNMIIPVCHC-VWLOTQADSA-N |
Isomeric SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C[C@H](O2)C3=C(C(=C4C(=C3)C=CC(O4)(C)C)O)CC=C(C)C)C |
SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=C(C(=C4C(=C3)C=CC(O4)(C)C)O)CC=C(C)C)C |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=C(C(=C4C(=C3)C=CC(O4)(C)C)O)CC=C(C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(diethylamino)propyl]-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B1225737.png)
![N-(1,3-benzothiazol-2-yl)-2-methoxy-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]benzamide](/img/structure/B1225738.png)
![3-[[4-[[4-(2-methoxyphenyl)-1-piperazinyl]-oxomethyl]cyclohexyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B1225740.png)
![3-[[5-bromo-1-[cyclopropyl(oxo)methyl]-2,3-dihydroindol-7-yl]sulfonyl]-N-[(5-methyl-2-furanyl)methyl]propanamide](/img/structure/B1225742.png)
![N-[3-(1-azepanyl)propyl]-2-(4-morpholinyl)-3-oxo-4H-1,4-benzothiazine-6-carboxamide](/img/structure/B1225744.png)
![5-Chloro-7-[1-piperidinyl(2-pyridinyl)methyl]-8-quinolinol](/img/structure/B1225747.png)
![4-[[3-[anilino(oxo)methyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1225750.png)

![N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-4-[(3-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B1225758.png)
![2-[(2,2-dichloro-3,3-dimethylcyclopropyl)methylthio]-1H-benzimidazole](/img/structure/B1225760.png)



![3-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-(3-fluoro-4-methylphenyl)propanamide](/img/structure/B1225766.png)